1,1-Dibromononane

Organic Synthesis Carbenoid Chemistry Aldehyde Equivalents

1,1-Dibromononane (CAS 62168-27-8) is a geminal dibromide consisting of a C9 straight alkyl chain with both bromine atoms bonded to the terminal carbon (CH₃(CH₂)₇CHBr₂). Its molecular formula is C₉H₁₈Br₂, with a molecular weight of 286.05 g/mol.

Molecular Formula C9H18Br2
Molecular Weight 286.05 g/mol
CAS No. 62168-27-8
Cat. No. B14549574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromononane
CAS62168-27-8
Molecular FormulaC9H18Br2
Molecular Weight286.05 g/mol
Structural Identifiers
SMILESCCCCCCCCC(Br)Br
InChIInChI=1S/C9H18Br2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3
InChIKeyFSTKSTMFMLANPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromononane (CAS 62168-27-8) Procurement Guide: Geminal Dibromide Specifications and Selection Criteria


1,1-Dibromononane (CAS 62168-27-8) is a geminal dibromide consisting of a C9 straight alkyl chain with both bromine atoms bonded to the terminal carbon (CH₃(CH₂)₇CHBr₂). Its molecular formula is C₉H₁₈Br₂, with a molecular weight of 286.05 g/mol [1]. Computed physicochemical properties include a boiling point of 266.1 °C at 760 mmHg, density of 1.403 g/cm³, flash point of 128.5 °C, and a calculated XLogP3-AA of 5.9, reflecting high lipophilicity [1]. This terminal geminal arrangement contrasts fundamentally with the isomeric α,ω-dibromoalkane, 1,9-dibromononane (CAS 4549-33-1), which features bromine atoms at both ends of the carbon chain [2].

Why 1,1-Dibromononane Cannot Be Substituted with 1,9-Dibromononane or Other Dibromoalkanes


Substituting 1,1-dibromononane with its isomeric counterpart 1,9-dibromononane or with shorter-chain geminal dibromides leads to fundamentally divergent reaction outcomes and physical property profiles. The geminal (1,1) configuration enables carbenoid reactivity and aldehyde equivalence chemistry that is structurally inaccessible to α,ω-dibromoalkanes, which instead function as bifunctional alkylating and cross-linking agents [1]. Within the homologous series, shorter-chain 1,1-dibromoalkanes (C2–C4) exhibit markedly different physical behavior, including lower boiling points and logP values, which affect reaction solvent compatibility and phase-transfer characteristics [2]. Furthermore, studies on dibromoalkane homologs demonstrate that reactivity in metathesis reactions with silver triflate is chain-length dependent, with lower homologs displaying unique product selectivity not observed in higher members [3]. These structural and physicochemical differences preclude simple one-for-one substitution without compromising synthetic outcomes.

Quantitative Differentiation Evidence for 1,1-Dibromononane: Comparative Data vs. Closest Analogs


Structural Isomerism: 1,1-Geminal vs. 1,9-Terminal Bromine Configuration Determines Reaction Pathway

1,1-Dibromononane possesses both bromine atoms on the terminal carbon (geminal configuration), whereas its isomer 1,9-dibromononane features bromines at positions 1 and 9 (α,ω-configuration). This structural difference dictates that 1,1-dibromononane can function as a carbenoid precursor and aldehyde equivalent, reactivity that is inaccessible to the 1,9-isomer [1]. The 1,9-isomer instead participates in cross-linking reactions and nucleophilic substitutions characteristic of bifunctional alkylating agents. Quantitative comparison: 1,1-dibromononane has a topological polar surface area of 0 Ų and zero hydrogen bond donors/acceptors, whereas the 1,9-isomer maintains identical computed values; differentiation lies exclusively in the spatial bromine arrangement and resulting synthetic utility [2].

Organic Synthesis Carbenoid Chemistry Aldehyde Equivalents

Chain-Length Dependent LogP and Boiling Point: C9 Homolog Occupies Optimal Lipophilicity-Volatility Balance

Within the 1,1-dibromoalkane homologous series, 1,1-dibromononane (C9) exhibits a computed XLogP3-AA of 5.9 and boiling point of 266.1 °C at 760 mmHg [1]. In contrast, the C2 homolog 1,1-dibromoethane has a boiling point of 104.7–108 °C and LogP of 1.89 . The C11 homolog 1,11-dibromoundecane (α,ω-isomer; 1,1-C11 data unavailable) shows LogP of 6.32 and boiling point of 327.2 °C at 760 mmHg [2]. This places the C9 homolog at an intermediate position: approximately 5.5× more lipophilic than C2 (LogP 5.9 vs. 1.89) while maintaining volatility approximately 60 °C lower than C11, facilitating both organic-phase partitioning and manageable reaction temperatures.

Physicochemical Properties Lipophilicity Phase Transfer

Gem-Dibromomethyl Functional Group Enables Aldehyde Equivalence in Knoevenagel-Doebner Condensations

Gem-dibromomethyl-containing compounds, including 1,1-dibromononane, serve as stable aldehyde equivalents in the Knoevenagel-Doebner reaction for synthesizing α,β-unsaturated carboxylic acids [1]. This reaction pathway is inaccessible to monobromoalkanes and α,ω-dibromoalkanes, which lack the geminal dibromo configuration required for in situ hydrolysis to the aldehyde oxidation state. Studies demonstrate that gem-dibromomethylarenes (structurally analogous to gem-dibromoalkanes at the reactive center) achieve efficient conversion to cinnamic acid derivatives in a single synthetic step, bypassing the need to source or synthesize noncommercial aldehydes [1]. The reaction proceeds under mild basic conditions with malonic acid.

Pharmaceutical Intermediates Cinnamic Acid Derivatives Aldehyde Surrogate

Differential Reactivity in Silver Triflate Metathesis: Chain Length Determines Product Selectivity

Comparative studies on dibromoalkane metathesis with silver triflate reveal that shorter-chain α,ω-dibromoalkanes (C2–C4) exhibit unique reaction stability and product selectivity over higher homologs and monobromoalkanes [1]. Specifically, 1,2- through 1,4-dibromoalkanes enable selective sequential metathesis to produce asymmetric difunctional triflate intermediates, whereas longer-chain analogs demonstrate reduced selectivity. As a C9 1,1-dibromoalkane, 1,1-dibromononane is positioned in the longer-chain regime where sequential metathesis selectivity is diminished relative to shorter homologs, making it less suitable for applications requiring precise monofunctionalization via this route.

Triflate Synthesis Metathesis Reaction Selectivity

Alkyl Chain Length Dictates Suitability for Liquid Crystalline Polymer Synthesis: C9 Enables Enantiotropic Nematic Mesophase Formation

In polyether synthesis, the chain length of the dibromoalkane monomer directly influences mesophase behavior. Polyethers derived from 1,9-dibromononane (C9) and 4,4′-dihydroxy-α-methylstilbene (HMS-C9) exhibit an enantiotropic nematic mesophase across the entire molecular weight range, with a monotropic smectic mesophase emerging for polymers with number-average molecular weight (Mn) exceeding 17,000 g/mol [1]. In contrast, polyethers from 1,11-dibromoundecane (C11, HMS-C11) display different mesophase behavior. While 1,9-dibromononane (α,ω-isomer) data is presented, the C9 chain length itself—common to both 1,1- and 1,9-isomers—is the critical determinant of mesophase properties. 1,1-Dibromononane shares this C9 backbone length, suggesting comparable polymer morphology outcomes.

Liquid Crystalline Polymers Polyether Synthesis Mesophase Behavior

Boiling Point and Vapor Pressure: C9 Homolog Positioned for Mid-Range Volatility Applications

1,1-Dibromononane has a reported boiling point of 266.1 °C at 760 mmHg and vapor pressure of 0.0145 mmHg at 25 °C . For comparison, 1,1-dibromoethane (C2) boils at 104.7–108 °C , while the α,ω-C11 homolog 1,11-dibromoundecane boils at 327.2 °C at 760 mmHg [1]. The C9 homolog thus occupies a middle volatility range: ~160 °C higher boiling than C2 but ~60 °C lower than C11. This intermediate volatility makes 1,1-dibromononane suitable for reactions requiring elevated temperatures without excessive vapor loss, while still allowing purification via standard distillation techniques under reduced pressure.

Volatility Distillation Reaction Engineering

Evidence-Based Application Scenarios for 1,1-Dibromononane Procurement


Synthesis of α,β-Unsaturated Carboxylic Acids via Aldehyde Equivalence

1,1-Dibromononane is optimally procured for use as a stable, storable aldehyde equivalent in Knoevenagel-Doebner condensations when the corresponding nonanal is commercially unavailable, prone to oxidation, or when a one-pot aldehyde generation/condensation sequence is desired. The gem-dibromomethyl group undergoes in situ hydrolysis under basic conditions to generate the aldehyde oxidation state, which immediately participates in condensation with malonic acid to yield α,β-unsaturated carboxylic acid derivatives [1]. This application leverages the core differentiation of the 1,1-configuration, which is inaccessible to 1,9-dibromononane or monobromoalkanes [2].

Carbenoid Precursor for Cyclopropanation and C–H Insertion Reactions

The geminal dibromo configuration of 1,1-dibromononane enables its use as a carbenoid precursor under basic or organometallic conditions [1]. This reactivity is structurally impossible for the 1,9-isomer, which lacks geminal bromine atoms. Procurement of 1,1-dibromononane is indicated when the synthetic route requires a dibromocarbene equivalent bearing a C8 alkyl chain, enabling cyclopropanation of alkenes or insertion into C–H bonds with concomitant alkyl chain incorporation [2]. The intermediate C9 chain length provides a balance of lipophilicity (LogP 5.9) and manageable boiling point (266.1 °C) suitable for these reactions [3].

Liquid Crystalline Polyether Synthesis Requiring C9 Spacer Length

For polyether-based liquid crystalline polymers where the C9 alkyl spacer specifically enables enantiotropic nematic mesophase behavior, 1,1-dibromononane (or its isomer 1,9-dibromononane) is the required chain length. Studies demonstrate that C9-based polyethers exhibit nematic mesophases across all molecular weights, with monotropic smectic mesophases emerging above Mn 17,000 g/mol [1]. Shorter (C2–C8) or longer (C11+) spacers yield distinct phase diagrams. While the literature has predominantly employed 1,9-dibromononane for polyetherification, the C9 chain length itself is the critical determinant of mesophase properties. 1,1-Dibromononane may be procured as an alternative C9 dibromoalkane when the geminal configuration offers synthetic advantages in monomer functionalization steps preceding polymerization.

Research on Homologous Series Structure-Property Relationships

1,1-Dibromononane serves as a key reference compound in studies investigating the structure-property relationships of dibromoalkane homologous series. Its intermediate C9 chain length occupies a critical position between the short-chain homologs (C2–C4), which exhibit unique metathesis selectivity with silver triflate [1], and longer-chain homologs (C11+), which demonstrate progressively higher boiling points and LogP values [2]. Specifically, 1,1-dibromononane's boiling point (266.1 °C) and XLogP3-AA (5.9) provide a data point that helps establish the quantitative trend across the series, enabling researchers to model and predict properties of other homologs. Procurement for fundamental physicochemical characterization and SAR studies is justified.

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